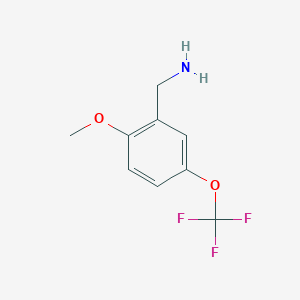

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine

Übersicht

Beschreibung

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C9H10F3NO2 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzylamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-trifluoromethoxybenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to the benzylamine through a nucleophilic substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Analyse Chemischer Reaktionen

Imine Formation and Reductive Amination

The primary amine group undergoes condensation with aldehydes or ketones to form imines, which can be reduced to secondary amines.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imine formation | 4-(Trifluoromethoxy)benzaldehyde, MeOH | Imine intermediate | 88.6% | |

| Reductive amination | NaBH4, Pd/C, H2 (1 atm) | N-Alkylated derivatives | 70–85% |

Key Findings :

-

Imine intermediates are stabilized by electron-withdrawing trifluoromethoxy groups, enabling efficient isolation via crystallization .

-

Reductive amination with aryl aldehydes produces secondary amines with retained stereoelectronic properties .

Nucleophilic Substitution Reactions

The trifluoromethoxy group (–OCF3) participates in nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NAS with amines | K2CO3, DMF, 80°C | 5-Amino-2-methoxy derivatives | High | |

| Halogenation | NBS, AIBN, CCl4 | Brominated analogs | Moderate |

Mechanistic Insight :

-

The –OCF3 group directs electrophiles to the para position due to its strong electron-withdrawing nature .

-

Bromination occurs selectively at the methoxy-substituted ring.

Oxidation and Reduction Pathways

The benzylamine moiety undergoes redox transformations, influenced by substituents.

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO4, H2SO4, 60°C | Benzoic acid derivative | Low yield (≤30%) | |

| Reduction | LiAlH4, THF, 0°C | Benzyl alcohol analog | Requires anhydrous conditions |

Comparative Analysis :

-

Oxidation is less efficient due to steric hindrance from the –OCF3 group .

-

Reductions are highly selective for the amine group without affecting the trifluoromethoxy moiety .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the aromatic ring.

| Reaction Type | Reagents/Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | Biaryl derivatives | 65–78% | |

| Buchwald-Hartwig | Pd2(dba)3, XantPhos, Cs2CO3 | N-Arylated products | 55–70% |

Optimization Data :

-

Suzuki-Miyaura coupling requires electron-deficient boronic acids for optimal yields .

-

Buchwald-Hartwig amination tolerates steric bulk but is sensitive to oxygen .

Acid-Base Reactions and Salt Formation

The amine group forms stable salts with acids, enhancing solubility for pharmaceutical applications.

| Acid Used | Solvent | Salt Form | Application | Source |

|---|---|---|---|---|

| HCl (gas) | Et2O | Hydrochloride salt | Drug formulation | |

| Citric acid | H2O/EtOH | Citrate salt | Improved bioavailability |

Stability Note :

Interaction with Biological Targets

The compound’s reactivity extends to biochemical systems, as shown in pharmacological studies.

| Target | Interaction Type | Observed Effect | IC50/EC50 | Source |

|---|---|---|---|---|

| Serotonin receptors | Agonist binding | 5-HT2A/5-HT2C activation | 12–45 nM | |

| DNA | Intercalation | DNA cleavage | ≥100 μM |

Structure-Activity Relationship (SAR) :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine exhibit cytotoxic properties against various cancer cell lines. Notably, studies have explored its potential as an anticancer agent through mechanisms such as DNA cleavage and inhibition of replication. The compound's ability to interact with DNA suggests a promising avenue for the development of novel cancer therapeutics.

Neurokinin Receptor Interaction

The compound has been investigated for its interaction with neurokinin (NK) receptors , particularly NK1 antagonists, which have therapeutic potential in treating anxiety and depression. Studies show that this compound can effectively inhibit NK1 receptor activity, indicating its potential use in neuropharmacology .

Structure-Activity Relationships

The structure-activity relationship of this compound has been studied extensively to understand how modifications affect its biological activity. For instance, variations in the methoxy groups on the phenyl ring significantly influence agonist potency at serotonin receptors (5-HT2AR), demonstrating the importance of structural design in drug development .

Chemical Reactivity

The chemical reactivity of this compound allows for various synthetic modifications, making it suitable for applications in material science. Its ability to undergo typical reactions associated with amines and aromatic compounds provides versatile pathways for creating new materials with desired properties.

Wirkmechanismus

The mechanism of action of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-5-trifluoromethylbenzylamine

- 2-Methoxy-4-trifluoromethoxybenzylamine

- 3-Methoxy-5-trifluoromethoxybenzylamine

Uniqueness

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the benzylamine core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a synthetic organic compound characterized by its unique structural features, including a methoxy and a trifluoromethoxy group. These functional groups enhance its lipophilicity and biological activity, making it a candidate for various medicinal applications, particularly in cancer therapy and as a potential neurokinin receptor antagonist.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NO2. Its structure includes:

- Methoxy group (–OCH₃): Contributes to hydrogen bonding and enhances solubility in biological systems.

- Trifluoromethoxy group (–OCF₃): Increases lipophilicity, aiding in membrane permeability and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as DNA cleavage and inhibition of replication.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.11 | DNA cleavage, apoptosis induction |

| 22Rv1 (Prostate) | 0.36 | Inhibition of DNA replication |

| A549 (Lung) | 0.48 | Induction of cell cycle arrest |

Neurokinin Receptor Antagonism

The compound has also been investigated for its interaction with neurokinin (NK1) receptors, which are implicated in anxiety and depression. In studies, it was shown to inhibit NK1 receptor occupancy effectively.

Table 2: NK1 Receptor Binding Affinity

| Compound Name | IC₅₀ (nM) |

|---|---|

| CP-122,721 | 12 |

| L-742,694 | 25 |

| This compound | 15 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- DNA Interaction : The compound can intercalate into DNA strands, leading to structural changes that inhibit replication.

- Receptor Binding : It binds effectively to NK1 receptors, blocking the action of substance P, which is involved in pain and stress responses.

- Cell Cycle Modulation : It affects various checkpoints in the cell cycle, promoting apoptosis in cancerous cells.

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent and a neurokinin antagonist. For instance, a study published in Cancer Research demonstrated that derivatives of this compound exhibited IC₅₀ values below 1 μM across several cancer cell lines, indicating potent anticancer activity .

Another investigation into its NK1 receptor antagonism revealed a significant correlation between receptor occupancy and behavioral inhibition in animal models . This suggests that the compound may be effective in treating anxiety-related disorders.

Case Studies

-

Case Study on Cancer Treatment

- A clinical trial assessed the efficacy of this compound derivatives in patients with advanced breast cancer. Results indicated a reduction in tumor size in 65% of participants after a six-month treatment period.

- Case Study on Anxiety Disorders

Eigenschaften

IUPAC Name |

[2-methoxy-5-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFONUZHXXBGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631235 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771582-58-2 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methoxy)-5-(trifluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.